Chlorophenoxyacetates
Chlorophenoxyacetates are a class of herbicides characterized by their ability to selectively control broadleaf weeds while minimizing damage to grasses. These compounds typically feature an acetate ester group attached to a para-chlorophenyl ring, which confers unique herbicidal properties. The mechanism of action involves the inhibition of aromatic amino acid synthesis in plants, disrupting essential metabolic processes and leading to weed death. Common examples include 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA (Mecoprop). These compounds are widely used in agriculture for their effectiveness against various types of weeds while having a lower impact on crops due to their selectivity. However, they require careful handling and application to ensure environmental safety and efficacy.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-(4-chlorophenoxy)acetic acid | 122-88-3 | C8H7ClO3 |
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2,4-Dichlorophenoxyacetic acid | 94-75-7 | C8H6Cl2O3 |
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(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid | 662154-29-2 | C10H9O5Cl |
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2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | 123022-07-1 | C10H9O5Cl |
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(2-chloro-4-formylphenoxy)acetic acid | 52268-20-9 | C9H7ClO4 |
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3-Chlorophenoxyacetic acid | 588-32-9 | C8H7ClO3 |
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(2,4-dichloro-6-methylphenoxy)acetic acid | 13333-87-4 | C9H8Cl2O3 |
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2-(4-Chloro-3-methylphenoxy)acetic acid | 588-20-5 | C9H9O3Cl |
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MCPA | 94-74-6 | C9H9ClO3 |
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2-(2-Chloro-4-methylphenoxy)acetic Acid | 583-23-3 | C9H9O3Cl |
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7. Back cover
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